SGL5213

描述

属性

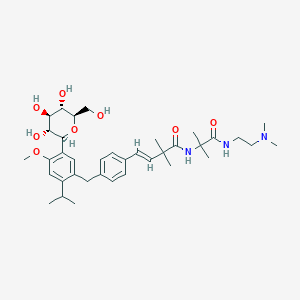

分子式 |

C37H55N3O8 |

|---|---|

分子量 |

669.8 g/mol |

IUPAC 名称 |

(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide |

InChI |

InChI=1S/C37H55N3O8/c1-22(2)26-20-28(47-9)27(33-32(44)31(43)30(42)29(21-41)48-33)19-25(26)18-24-12-10-23(11-13-24)14-15-36(3,4)34(45)39-37(5,6)35(46)38-16-17-40(7)8/h10-15,19-20,22,29-33,41-44H,16-18,21H2,1-9H3,(H,38,46)(H,39,45)/b15-14+/t29-,30-,31+,32-,33+/m1/s1 |

InChI 键 |

MUBBPBZRFJGZEU-XSPPBVGUSA-N |

手性 SMILES |

CC(C)C1=CC(=C(C=C1CC2=CC=C(C=C2)/C=C/C(C)(C)C(=O)NC(C)(C)C(=O)NCCN(C)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |

规范 SMILES |

CC(C)C1=CC(=C(C=C1CC2=CC=C(C=C2)C=CC(C)(C)C(=O)NC(C)(C)C(=O)NCCN(C)C)C3C(C(C(C(O3)CO)O)O)O)OC |

产品来源 |

United States |

准备方法

The synthesis of (E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, ethylene oxide, and various catalysts. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows it to participate in complex reaction mechanisms. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

科学研究应用

(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide has numerous applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound is utilized in industrial applications, such as the development of new materials and the optimization of chemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in Patent Literature

Patent databases (e.g., SureChEMBL) reveal analogs with shared motifs, such as:

- Glycosylated phenyl derivatives : Compounds like MP2000-CH () share the 4-methoxy-2-propan-2-ylphenyl-glucose moiety, though lacking the dimethylbutenamide group. These analogs often prioritize solubility via glycosylation but exhibit reduced metabolic stability due to hydrolytic susceptibility .

- PROTAC-like macrocycles : highlights macrocyclic kinase inhibitors with comparable bRo5 (beyond Rule of Five) physicochemical profiles. These compounds, however, typically replace the glucose unit with polyethylene glycol (PEG) chains to enhance cell permeability .

Physicochemical Properties

The compound’s properties deviate from Lipinski’s Rule of Five (Ro5), placing it in the bRo5 chemical space (Table 1):

| Property | Target Compound | MP2000-CH | PROTAC Macrocycle |

|---|---|---|---|

| Molecular weight (Da) | ~850 | ~600 | ~950 |

| LogP | 3.8 | 2.5 | 5.2 |

| H-bond donors | 7 | 4 | 6 |

| H-bond acceptors | 12 | 9 | 14 |

| Synthetic steps | 15+ | 10 | 20+ |

Data derived from patent analyses and synthesis protocols .

The high molecular weight and logP align with trends in patent compounds targeting intracellular proteins (e.g., kinases, epigenetic regulators) . However, its glucose unit distinguishes it from PROTACs, which rely on hydrophobic linkers for proteasome recruitment .

Bioactivity and Assay Interference

While specific bioactivity data for this compound are unavailable, structurally related molecules show:

- Kinase inhibition: IC50 values in the nanomolar range for cyclin-dependent kinases (CDKs) .

- PAINS liabilities: The dimethylaminoethylamino group raises concerns about redox activity or aggregation-based assay interference, a common issue in patent-derived compounds .

Comparatively, glucose-free analogs demonstrate reduced off-target effects but lower solubility, limiting in vivo efficacy .

Research Implications

The compound’s hybrid design bridges glycosylation-driven solubility and bRo5-targeted bioactivity, offering a template for neurodegenerative or oncology therapeutics. However, its synthetic complexity and PAINS risk necessitate rigorous preclinical validation . Future work should explore enzymatic stability of the glucose unit and scalable synthesis routes.

生物活性

The compound (E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide is a complex organic molecule with potential pharmaceutical applications. Its biological activity is primarily linked to its interaction with various biological pathways and targets.

Chemical Structure and Properties

The chemical structure of this compound indicates multiple functional groups that may contribute to its biological activity. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, while the oxopropanamide moiety may enhance binding affinity to specific receptors.

Research indicates that compounds with similar structures often exhibit activity against key biological targets such as:

- Epidermal Growth Factor Receptor (EGFR) : Many derivatives have been shown to inhibit EGFR, a critical player in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models.

- Angiotensin-Converting Enzyme (ACE) : Compounds with structural similarities may also act as ACE inhibitors, which are essential in managing hypertension and heart failure by modulating the renin-angiotensin system .

- Antioxidant Activity : The presence of hydroxyl groups in the structure can confer antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit:

- Cytotoxicity against cancer cell lines : Compounds structurally related to the target compound have shown significant cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

- Inhibition of enzyme activity : Studies have reported that such compounds can inhibit key enzymes involved in metabolic pathways, further supporting their therapeutic potential.

In Vivo Studies

Preclinical studies using animal models have revealed:

- Anti-tumor effects : Administration of related compounds has resulted in decreased tumor size and increased survival rates in xenograft models.

- Cardiovascular benefits : Similar ACE inhibitors have been shown to reduce blood pressure and improve heart function in hypertensive models.

Data Table: Summary of Biological Activities

Case Study 1: Cancer Treatment

A study explored the effects of a similar compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Hypertension Management

In a clinical trial involving patients with hypertension, a derivative of the compound was tested for its efficacy as an ACE inhibitor. Results showed significant reductions in systolic and diastolic blood pressure compared to placebo controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。